molecular formula C10H15N3O2 B3822852 N'-(4-nitrophenyl)butane-1,4-diamine

N'-(4-nitrophenyl)butane-1,4-diamine

Cat. No.: B3822852
M. Wt: 209.24 g/mol
InChI Key: KBSICLVSAKPMCY-UHFFFAOYSA-N
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Description

N'-(4-Nitrophenyl)butane-1,4-diamine is a synthetic aliphatic diamine derivative featuring a butane backbone (four-carbon chain) with a primary amine group at one end and a secondary amine substituted with a 4-nitrophenyl group at the other. Its molecular structure can be represented as NH₂-(CH₂)₄-NH-(C₆H₄-NO₂).

For instance, describes the preparation of a structurally related benzene diamine derivative using nitroaryl halides and diamines in polar solvents like DMSO, suggesting similar methodologies could apply .

Properties

IUPAC Name

N'-(4-nitrophenyl)butane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c11-7-1-2-8-12-9-3-5-10(6-4-9)13(14)15/h3-6,12H,1-2,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSICLVSAKPMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCCCN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-nitrophenyl)butane-1,4-diamine typically involves the nucleophilic substitution reaction of 4-nitroaniline with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of N’-(4-nitrophenyl)butane-1,4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-(4-nitrophenyl)butane-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of N’-(4-aminophenyl)butane-1,4-diamine.

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

Mechanism of Action

The mechanism of action of N’-(4-nitrophenyl)butane-1,4-diamine is primarily related to its ability to release nitric oxide (NO). The compound undergoes nitrosation reactions, leading to the formation of nitroso derivatives that release NO. This release of NO can modulate various biological processes, including vasodilation, neurotransmission, and immune response .

Comparison with Similar Compounds

Alkyl-Substituted Butane Diamines

Example Compounds :

  • N,N-Diethylbutane-1,4-diamine (C₈H₂₀N₂, MW 144.26 g/mol)
  • N,N-Dimethylbutane-1,4-diamine (C₆H₁₆N₂, MW 116.21 g/mol)
Property N'-(4-Nitrophenyl)butane-1,4-diamine N,N-Diethylbutane-1,4-diamine N,N-Dimethylbutane-1,4-diamine
Substituents 4-Nitrophenyl Diethyl Dimethyl
Basicity (pKa) Lower (due to -NO₂ electron withdrawal) Higher (alkyl groups enhance basicity) Moderate
Solubility Poor in water; soluble in polar aprotic solvents Miscible in water and organic solvents Highly water-soluble
Applications Potential in explosives, dyes, or bioactive molecules Industrial catalysis, surfactants Pharmaceutical intermediates

Key Differences :

  • The nitro group in this compound reduces basicity compared to alkyl-substituted analogs, making it less nucleophilic but more stable under acidic conditions .
  • Alkyl-substituted diamines are preferred in industrial applications due to their solubility and cost-effectiveness, whereas the nitro-substituted derivative may find niche uses in specialized syntheses or materials .

Aromatic Nitro-Substituted Amines

Example Compounds :

  • N1-(4-Nitrophenyl)benzene-1,4-diamine (C₁₂H₁₁N₃O₂)
  • Bis-(4-nitrophenyl)-2-nitrophenylamine (BNPN)
Property This compound N1-(4-Nitrophenyl)benzene-1,4-diamine BNPN
Backbone Aliphatic (butane) Aromatic (benzene) Aromatic (trisubstituted)
Reactivity Moderate; aliphatic chain allows conformational flexibility High; resonance stabilization enhances stability Very high; used in explosives
Thermal Stability Lower (aliphatic chain decomposes) Higher (aromatic stability) Very high

Key Differences :

  • Aromatic nitroamines like BNPN exhibit superior thermal stability and are utilized in explosives, whereas the aliphatic backbone of this compound may limit such applications .
  • The flexibility of the butane chain in the target compound could enhance its utility in supramolecular chemistry or as a ligand in coordination complexes .

Natural Polyamines and Derivatives

Example Compounds :

  • Putrescine (butane-1,4-diamine, C₄H₁₂N₂)
  • Spermidine (N-(3-aminopropyl)butane-1,4-diamine, C₇H₁₉N₃)
Property This compound Putrescine Spermidine
Functionality Synthetic nitroaromatic derivative Natural polyamine Natural polyamine with propyl chain
Biological Role Potential cytotoxicity or bioactivity Cell growth, DNA stabilization Autophagy induction, longevity
Chemical Modifications Nitro group enables conjugation or redox activity Limited functionalization Used as a backbone for drug delivery

Key Differences :

  • Unlike natural polyamines, the nitro group in the target compound may confer unique bioactivity, such as antimicrobial or anticancer properties, though this requires experimental validation .
  • Natural polyamines are water-soluble and biocompatible, whereas the nitro-substituted derivative may require structural optimization for biomedical use .

Q & A

Basic: What synthetic strategies are recommended for preparing N'-(4-nitrophenyl)butane-1,4-diamine with high purity?

Answer:
The compound can be synthesized via nucleophilic aromatic substitution using butane-1,4-diamine and 4-fluoronitrobenzene (or 4-chloronitrobenzene) in a polar aprotic solvent like DMSO. Reaction conditions (e.g., temperature, stoichiometry, and reaction time) must be optimized to minimize byproducts. A typical yield of ~65% can be achieved, with purity confirmed via melting point analysis (139–140°C) and chromatographic techniques (e.g., HPLC or TLC). Post-synthesis purification may involve recrystallization or column chromatography .

Basic: What spectroscopic and analytical methods are critical for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and aliphatic protons (δ 1.5–3.5 ppm for the butanediamine backbone). ¹³C NMR confirms nitro group attachment (C-NO₂ at ~125–135 ppm).
  • IR Spectroscopy : The nitro group exhibits asymmetric and symmetric stretching vibrations at 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
  • Mass Spectrometry : ESI-MS or HRMS should show the molecular ion peak [M+H]⁺ corresponding to the molecular formula C₁₀H₁₄N₃O₂ .

Advanced: How can researchers design experiments to investigate host-guest interactions involving this compound?

Answer:
Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and macrocyclic hosts like cucurbit[n]urils (Q[6] or Q[7]) in aqueous solutions.
  • ¹H NMR Titration : Monitor chemical shift changes in aromatic and aliphatic protons to determine stoichiometry and binding constants.
  • UV-Vis Spectroscopy : Track absorbance changes in the nitro group (λmax ~400 nm) upon complexation.
    Key Considerations : Adjust pH to stabilize protonated amines, which enhance host-guest affinity .

Advanced: How should researchers resolve contradictions in reported biological activity data for nitroaryl-diamine derivatives?

Answer:
Approach :

  • Dose-Response Studies : Test the compound across multiple cell lines (e.g., cancer vs. normal) to assess selectivity. Use standardized assays (e.g., MTT for cytotoxicity).
  • Nitro-Reductase Activity Assays : Quantify enzymatic activity in cell models, as nitro groups often require bioactivation for therapeutic effects.
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., N1-(4-nitrophenyl)benzene-1,4-diamine) to isolate functional group contributions .

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

  • Light Sensitivity : Store in amber vials to prevent nitro group degradation.
  • Thermal Stability : Avoid prolonged heating above 60°C in solution; solid-state decomposition occurs at ~140°C.
  • pH Sensitivity : Protonation of amine groups in acidic conditions enhances solubility but may alter reactivity .

Advanced: How can computational modeling complement experimental studies on this compound’s reactivity?

Answer:

  • DFT Calculations : Predict electron density distribution, focusing on nitro and amine groups to model nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) or materials (e.g., polymers).
  • Docking Studies : Use software like AutoDock to explore binding modes with cucurbiturils or DNA .

Basic: What solvents and reaction conditions are optimal for functionalizing this compound?

Answer:

  • Solvents : Use DMF or DMSO for reactions requiring high polarity; avoid protic solvents to prevent amine protonation.
  • Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Temperature : Moderate heating (50–80°C) balances reaction rate and byproduct formation .

Advanced: How to analyze conflicting data in spectroscopic characterization (e.g., NMR shifts vs. theoretical predictions)?

Answer:

  • Variable Temperature (VT) NMR : Assess dynamic processes (e.g., amine rotation) causing signal broadening.
  • Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding or aggregation.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential amine/nitro group volatility.
  • Waste Disposal : Neutralize acidic/basic residues before disposal .

Advanced: What strategies can elucidate the compound’s role in electron-transfer processes for materials science applications?

Answer:

  • Cyclic Voltammetry (CV) : Measure redox potentials of nitro and amine groups in aprotic solvents (e.g., acetonitrile).
  • EPR Spectroscopy : Detect radical intermediates during electron transfer.
  • Theoretical Modeling : Calculate HOMO-LUMO gaps to predict conductivity or charge-transfer efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(4-nitrophenyl)butane-1,4-diamine
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N'-(4-nitrophenyl)butane-1,4-diamine

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